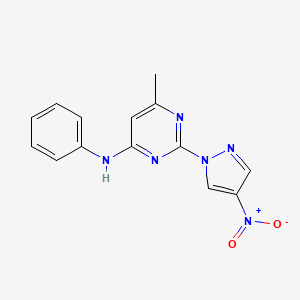
6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro-pyrazole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro-Pyrazole Group: The nitro-pyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: m-Chloroperbenzoic acid (m-CPBA)
Substitution: Potassium carbonate (K2CO3), various nucleophiles
Major Products
Reduction: 6-Methyl-2-(4-amino-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine
Oxidation: 6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine N-oxide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine: Similar structure but with a pyridinylmethyl group instead of a phenyl group.
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-4-pyrimidinamine: Similar structure but with a methoxyphenyl group.
Uniqueness
6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro-pyrazole and phenyl groups can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C14H12N6O2 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H12N6O2/c1-10-7-13(17-11-5-3-2-4-6-11)18-14(16-10)19-9-12(8-15-19)20(21)22/h2-9H,1H3,(H,16,17,18) |
InChI Key |
PZDPQYHDQJRPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















